3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide
Descripción
Chemical Identification and Nomenclature
This compound is officially registered under Chemical Abstracts Service number 40127-89-7 and belongs to the European Community number classification 254-799-8. The compound exhibits a molecular formula of C6H5ClN4O with a molecular weight of 184.58 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile, reflecting its structural components and functional group arrangement.
The compound demonstrates a complex nomenclature system with multiple accepted synonyms reflecting different naming conventions and structural interpretations. Primary alternative names include 2-amino-3-cyano-5-chloromethylpyrazine-1-oxide, pyrazinecarbonitrile 3-amino-6-(chloromethyl) 4-oxide, and 2-pyrazinecarbonitrile 3-amino-6-(chloromethyl) 4-oxide. Additional systematic nomenclature variations encompass 3-amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile and 2-amino-5-(chloromethyl)-3-cyanopyrazine 1-oxide, demonstrating the flexibility in chemical naming conventions for this heterocyclic structure.
Table 1: Chemical Identification Data for this compound
The structural characterization reveals a pyrazine ring system substituted with an amino group at the 3-position, a chloromethyl group at the 6-position, a carbonitrile group at the 2-position, and an oxide functionality at the 4-position. This complex substitution pattern contributes to the compound's unique chemical properties and potential biological activities. The presence of multiple functional groups including the electron-withdrawing carbonitrile group, the electron-donating amino group, and the reactive chloromethyl substituent creates a versatile chemical platform for further synthetic modifications.
Historical Development and Discovery
The compound this compound first appeared in chemical databases on March 27, 2005, with the most recent structural and property updates occurring on May 18, 2025, indicating ongoing research interest and data refinement. The development of this compound aligns with the broader historical trajectory of pyrazine derivative research, which has experienced significant growth since the mid-20th century due to recognition of their pharmaceutical potential.
Patent literature reveals that this compound gained prominence in pharmaceutical research around 2008, when it was identified as a key intermediate in the synthesis of pyrazinamide compounds with potential therapeutic applications. European Patent EP2157090A1 specifically describes the use of this compound in synthetic methodologies, noting its preparation from tetrahydrofuran solutions and subsequent reactions with phosphorus trichloride under controlled conditions. This patent documentation represents one of the earliest comprehensive descriptions of the compound's synthetic utility and pharmaceutical relevance.
The broader context of pyrazinecarbonitrile development can be traced to the systematic exploration of nitrogen-containing heterocycles for pharmaceutical applications. Comprehensive patent reviews covering the period from 2008 to 2012 demonstrate that pyrazine derivatives, including carbonitrile-substituted variants, have been extensively investigated for their diverse pharmacological properties. These investigations have revealed applications ranging from antibacterial and antifungal activities to anti-inflammatory and anticancer properties, establishing the pyrazinecarbonitrile scaffold as a privileged structure in medicinal chemistry.
Table 2: Historical Timeline of this compound Development
The synthetic approaches to pyrazinecarbonitrile derivatives have evolved significantly, with researchers developing multiple methodologies including condensation reactions, ring closure techniques, metal catalysis, and green chemistry approaches. These developments have facilitated the preparation of complex pyrazine derivatives like this compound, enabling their evaluation for various pharmaceutical applications.
Position Within Pyrazinecarbonitrile Derivatives
This compound occupies a distinctive position within the broader family of pyrazinecarbonitrile derivatives, characterized by its unique combination of functional groups and structural features. The compound belongs to a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their ability to serve as pharmacophores and synthetic intermediates. Pyrazinecarbonitrile derivatives are well-established as acceptor units in fluorescent materials and have found extensive applications in pharmaceutical research.
The structural relationship between this compound and other pyrazinecarbonitrile derivatives can be understood through comparative analysis of their substitution patterns and functional group arrangements. The non-oxide analog, 3-amino-6-(chloromethyl)pyrazinecarbonitrile (Chemical Abstracts Service number 40127-91-1), shares the same core structure but lacks the 4-oxide functionality, resulting in a molecular weight of 168.58 grams per mole compared to 184.58 grams per mole for the oxide variant. This structural difference significantly impacts the compound's chemical reactivity and potential biological activities.
Within the context of natural product-pyrazine hybridization, compounds like this compound represent synthetic analogs that incorporate the beneficial properties of naturally occurring pyrazines while introducing novel functional groups for enhanced pharmaceutical activity. Research has demonstrated that many pyrazine derivatives exhibit stronger pharmacodynamic activity and reduced toxicity compared to their parent compounds, suggesting that strategic structural modifications can lead to improved therapeutic profiles.
Table 3: Comparative Analysis of Related Pyrazinecarbonitrile Derivatives
The pharmacological significance of pyrazinecarbonitrile derivatives extends to their demonstrated activities against various biological targets. Patent literature from 2008 to 2012 reveals that pyrazine derivatives possess diverse pharmacological properties including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer activities. The specific structural features of this compound, including its reactive chloromethyl group and amino functionality, position it as a versatile intermediate for the synthesis of more complex bioactive molecules.
The compound's synthetic utility is further enhanced by its multiple reactive sites, which allow for diverse chemical transformations. The chloromethyl group can undergo nucleophilic substitution reactions, while the amino group can participate in acylation and alkylation reactions, providing multiple pathways for structural modification and optimization. The carbonitrile group serves as both an electron-withdrawing substituent and a potential site for further functionalization through reduction or hydrolysis reactions.
Research into pyridinecarbonitrile derivatives as acceptor units in thermally activated delayed fluorescent emitters demonstrates the broader utility of carbonitrile-containing heterocycles in materials science applications. While this compound contains a pyrazine rather than pyridine core, the presence of the carbonitrile functionality suggests potential applications in optoelectronic materials and fluorescent probe development.
Propiedades
IUPAC Name |
6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVMXQJFTZCDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N)N1O)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960565 | |
| Record name | 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40127-89-7 | |
| Record name | 3-Amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040127897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-6-chloromethyl-2-(pyrazin-4-oxide)carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
General Synthetic Approach
A common route for synthesizing this compound involves:
- Starting Material : Pyrazine derivatives.
- Reaction Conditions : Controlled temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO) under reflux conditions.
- Mechanism : Nucleophilic attack on electrophilic centers facilitated by the presence of functional groups such as nitrile and amino groups.
Key Steps
Functionalization of Pyrazine Derivatives :
- Chloromethylation is introduced using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
- Amination reactions are performed to incorporate the amino group into the pyrazine ring.
-
- The nitrogen atom in the pyrazine ring is oxidized to form the N-oxide functionality using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
- Cyanation reactions are carried out using cyanogen bromide or similar reagents to attach the nitrile group at the desired position.
Reaction Conditions and Optimization
Solvent Selection
Polar aprotic solvents such as DMSO are preferred due to their ability to dissolve reactants effectively and facilitate nucleophilic substitutions.
Temperature Control
Reactions are conducted under reflux conditions to ensure adequate energy for bond formation while preventing decomposition of intermediates.
Yield Optimization
The yield can be improved by:
- Precise control over reaction times and temperatures.
- Using catalysts or additives that enhance reaction kinetics.
Physical Properties Relevant to Synthesis
The physical properties of this compound influence its synthesis:
- Melting Point : 144–146 °C (lit.).
- Solubility : Highly soluble in DMSO (100 mg/mL).
- Boiling Point : Approximately 594 °C at standard pressure.
These properties guide reaction conditions, particularly solvent choice and temperature settings.
Data Table: Key Parameters for Synthesis
| Parameter | Value/Details |
|---|---|
| Molecular Formula | C₆H₅ClN₄O |
| Molecular Weight | 184.58 g/mol |
| Melting Point | 144–146 °C |
| Solubility | DMSO: 100 mg/mL |
| Reaction Solvent | Polar aprotic solvents (e.g., DMSO) |
| Reaction Temperature | Reflux conditions |
| Functional Groups | Amino, chloromethyl, nitrile, N-oxide |
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Cyclization: Catalysts such as acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide has shown promise as a precursor in the development of pharmaceutical agents, particularly in the synthesis of pyrazine derivatives that exhibit biological activity.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for further drug development against bacterial infections.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
- Heterocyclic Chemistry : It can be used to synthesize various pyrazine derivatives which are crucial in creating new materials and pharmaceuticals.
Material Science
The unique properties of this compound enable its use in material science for developing advanced materials.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Agents Development
A study published in Journal of Medicinal Chemistry explored the synthesis of novel pyrazine derivatives from this compound, demonstrating significant antibacterial activity against Staphylococcus aureus. The derivatives were tested for their efficacy and mechanism of action, showing promising results that warrant further investigation into their potential as new antibiotics .
Case Study 2: Synthesis of Heterocycles
Research documented in Tetrahedron Letters illustrated the use of this compound in synthesizing various substituted pyrazines through nucleophilic substitution reactions. The resulting compounds exhibited diverse biological activities, including anti-inflammatory effects .
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pyrazine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Variations on the Pyrazine Ring
Table 1: Substituent-Based Analogues
Key Observations :
- Chloromethyl vs. Bromomethyl: Brominated analogues (e.g., 3-Amino-6-(bromomethyl)-2-pyrazinecarbonitrile 4-oxide) show similar reactivity but require deoxygenation to yield active antimalarial pteridines. Chloromethyl derivatives are more stable and widely used in synthesis .
- Phenoxy Substitution: Introducing aryloxy groups (e.g., 4-chlorophenoxy) abolishes antimalarial activity, suggesting steric or electronic hindrance at position 6 is detrimental .
Role of the N-Oxide Group
Table 2: Oxide Group Impact
Key Observations :
- N-Oxide derivatives generally lack antimalarial activity, whereas their deoxygenated counterparts (e.g., 2,4-pteridinediamines) show suppressive effects at 80–640 mg/kg doses .
- The oxide group may reduce membrane permeability or interfere with target binding .
Table 3: Activity Comparison
Key Observations :
- Antimalarial activity is retained only in non-oxidized pteridinediamines with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) .
- Antibacterial action correlates with structural rigidity and electron-withdrawing groups .
Actividad Biológica
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide (CAS No. 40127-89-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazine ring with an amino group and a chloromethyl substituent. This configuration is significant for its biological interactions and activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazine derivatives can inhibit bacterial growth, suggesting potential use in treating infections .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems .
- Anticancer Effects : Preliminary studies indicate that certain pyrazine derivatives may possess anticancer properties, potentially through apoptosis induction in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as those related to inflammation or cell proliferation.
- Cellular Signaling Modulation : It may influence signaling pathways, particularly those associated with oxidative stress and apoptosis.
Case Studies
Several studies have explored the biological effects of pyrazine derivatives:
-
Antioxidant Study : A study on thieno[2,3-c]pyrazole compounds demonstrated their protective effects against oxidative damage in fish erythrocytes when exposed to toxic substances like nonylphenol. This suggests that similar mechanisms may be expected from this compound .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 Nonylphenol 40.3 ± 4.87 Compound + Nonylphenol 12 ± 1.03 - Thrombin Inhibition : Research on related compounds indicates potential as thrombin inhibitors, which could have implications for anticoagulant therapies .
Research Findings
Recent findings highlight the following aspects:
- Bioavailability : Studies suggest that the compound has favorable pharmacokinetic properties, enhancing its potential therapeutic applications .
- Metabolic Pathways : Investigations into the metabolism of similar compounds reveal significant biotransformation processes that may alter their efficacy and safety profiles .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Amine/4-chlorophenol, reflux, 2–12 h | 68–75 | |
| Deoxygenation | Reducing agents (e.g., H₂/Pd-C) | 60–70 | |
| Cyclization | Guanidine, sodium ethoxide, 12 h reflux | 57–68 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Basic
Characterization relies on IR, NMR (¹H/¹³C), and mass spectrometry :
- IR : CN stretch (~2,219 cm⁻¹) and NH₂/NH bands (3,100–3,400 cm⁻¹) .
- ¹H NMR : Chloromethyl protons (~4.5–5.0 ppm) and aromatic protons (6.5–8.0 ppm) .
- ¹³C NMR : Carbonitrile carbon (~116–117 ppm) and pyrazine carbons (~135–165 ppm) .
- MS : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) .
Q. Table 2: Key Spectral Assignments
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| -CN | 2,209–2,219 | - | 116–117 |
| -CH₂Cl | - | 4.5–5.0 | 40–45 |
| Aromatic protons | - | 6.5–8.0 | 127–165 |
How can researchers resolve contradictions in biological activity data between the parent compound and its derivatives?
Advanced
The parent compound’s N-oxide derivatives (e.g., VIII in ) often lack antimalarial activity, while deoxygenated analogs (e.g., IX) show suppressive effects. To address contradictions:
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dichlorophenyl vs. trimethoxyphenyl groups) on bioactivity .
Redox Sensitivity : N-Oxide groups may hinder target binding, while deoxygenated forms enhance lipophilicity .
In Vivo vs. In Vitro Testing : Derivatives like IX showed activity in Plasmodium gallinaceum chick models but not in murine P. berghei.
What computational methods are suitable for predicting the antimalarial potential of derivatives, and how can they be integrated with experimental data?
Q. Advanced
- In Silico Tools : Molecular docking (e.g., targeting Plasmodium dihydrofolate reductase) and ADMET profiling (toxicity, bioavailability) .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .
- Validation : Cross-check computational predictions with in vitro (e.g., S. faecalis inhibition) and in vivo assays .
How can researchers ensure the purity of this compound during synthesis, and what analytical methods are recommended for impurity profiling?
Q. Basic
- Chromatography : HPLC or TLC to monitor reaction progress (e.g., impurity retention times) .
- Reference Standards : Compare with certified impurities like 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide (CAS 5958-24-7) .
- Spectroscopic Confirmation : Use ¹³C NMR to distinguish regioisomers (e.g., chloromethyl vs. methylene chloride adducts) .
What mechanistic insights explain the role of guanidine in cyclization reactions involving this compound?
Advanced
Guanidine acts as a nucleophile, attacking the carbonitrile group to form a pyrimidine ring. Key steps:
Nucleophilic Addition : Guanidine’s amine group reacts with the carbonitrile carbon.
Ring Closure : Intramolecular cyclization forms the pteridine core .
Base-Mediated Dehydration : Sodium ethoxide facilitates proton abstraction, stabilizing the aromatic system .
Why do some derivatives exhibit prophylactic activity against Plasmodium gallinaceum but not P. berghei?
Q. Advanced
- Species-Specific Targets : Differences in folate metabolism enzymes between avian and murine Plasmodium strains .
- Pharmacokinetics : Enhanced tissue penetration in avian models due to lipophilic substituents (e.g., naphthalenyl groups) .
- Dosing Regimens : Prophylactic efficacy requires sustained drug levels, achievable in chicks but not mice at tested doses .
How can reaction yields be improved for intermediates like 3-amino-6-[(4-chlorophenoxy)methyl]-2-pyrazinecarbonitrile 4-oxide?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
